N-(pyridin-3-ylmethyl)cinnamamide
Description
Contextualization within Cinnamamide (B152044) Derivatives Research
The cinnamamide scaffold, a derivative of cinnamic acid, is a well-established pharmacophore in medicinal chemistry. nih.gov These compounds, characterized by a phenyl ring attached to an α,β-unsaturated carbonyl system, have demonstrated a broad spectrum of biological activities. Research has extensively documented their potential as anticonvulsant, neuroprotective, analgesic, anti-inflammatory, and muscle relaxant agents. nih.gov The versatility of the cinnamamide structure allows for numerous substitutions, enabling the fine-tuning of its pharmacological profile. nih.gov
Significance of the Pyridine (B92270) Moiety in Medicinal Chemistry
The pyridine ring is a ubiquitous heterocyclic motif found in a vast number of pharmaceuticals and biologically active compounds. Its presence can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and participate in key interactions with biological targets. This has led to the incorporation of the pyridine moiety into drugs with diverse therapeutic applications, including anticancer and antibacterial agents. nih.govmdpi.com The inclusion of a pyridine-3-ylmethyl group, specifically, has been explored in the development of novel therapeutic agents, including those targeting pyruvate (B1213749) kinase M2 for cancer therapy. nih.gov
Overview of Research Trajectories for N-(pyridin-3-ylmethyl)cinnamamide and Related Analogues
Given the established pharmacological profiles of both cinnamamides and pyridines, this compound emerges as a compound of significant interest. While dedicated studies on this exact molecule are not yet widely published, research on its close analogues provides a roadmap for potential investigative pathways. The primary areas of exploration for this compound and its relatives are centered on their potential as anticonvulsant and neuroprotective agents.
The anticonvulsant properties of cinnamamide derivatives are a major focus of research. nih.gov Studies on various N-substituted cinnamamides have demonstrated their efficacy in animal models of seizures. For instance, N-trans-cinnamoyl derivatives of aminoalkanols have shown promising anticonvulsant activity. nih.gov The structural features of this compound align with the pharmacophore models proposed for anticonvulsant activity within this class of compounds. nih.gov
Interactive Table: Anticonvulsant Activity of Selected Cinnamamide Analogues
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |
| (E)-N-alkyl-alpha,beta-dimethylcinnamamides | Mice (MES test) | Varies with substitution | nih.gov |
| R,S-(E)-N-(1-hydroxypropan-2-yl)-3-phenylprop-2-enamide | Mice (MES test) | 86.6 | nih.gov |
| R,S-(E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | Mice (MES test) | 47.1 | nih.gov |
| R,S-(2E)-1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608) | Rodents (various seizure models) | Comparable to valproic acid | nih.gov |
MES: Maximal Electroshock Seizure
The potential for cinnamamide derivatives to exhibit neuroprotective effects is another critical area of investigation. thieme-connect.com Research into cinnamamide-piperidine and piperazine (B1678402) derivatives has revealed their ability to protect neuronal cells from damage. thieme-connect.com The combination of the cinnamoyl scaffold with a nitrogen-containing heterocyclic ring, such as pyridine, is a strategy being explored for the development of novel neuroprotective agents.
Interactive Table: Neuroprotective Activity of Selected Cinnamamide Analogues
| Compound | Assay | Concentration | Neuroprotective Effect | Reference |
| Cinnamamide-piperidine derivative (9c) | Glutamate-induced neurotoxicity in SH-SY5Y cells | 1 and 10 µmol/L | Moderate to good | thieme-connect.com |
| Cinnamamide-piperidine derivative (9d) | Glutamate-induced neurotoxicity in SH-SY5Y cells | 1 and 10 µmol/L | Moderate to good | thieme-connect.com |
| N-Phenyl cinnamamide derivative (1g) | t-BHP-induced oxidative cell injury | Concentration-dependent | Cytoprotective | nih.gov |
t-BHP: tert-butyl hydroperoxide
The synthesis of this compound would typically involve the coupling of cinnamoyl chloride with 3-(aminomethyl)pyridine (B1677787). The characterization of the resulting compound would rely on standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.
Structure
3D Structure
Properties
Molecular Formula |
C15H14N2O |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C15H14N2O/c18-15(9-8-13-5-2-1-3-6-13)17-12-14-7-4-10-16-11-14/h1-11H,12H2,(H,17,18)/b9-8+ |
InChI Key |
VERQGAHAHUJWJK-CMDGGOBGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC2=CN=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for N Pyridin 3 Ylmethyl Cinnamamide
Direct Amide Bond Formation Approaches
The most straightforward methods for synthesizing N-(pyridin-3-ylmethyl)cinnamamide involve the direct formation of an amide bond between a cinnamoyl precursor and a pyridine-based amine. These approaches are widely used due to their reliability and procedural simplicity.
Coupling of Cinnamoyl Chloride with 3-(Aminomethyl)pyridine (B1677787)
A primary and efficient route to this compound is the acylation of 3-(aminomethyl)pyridine with cinnamoyl chloride. This reaction, a classic example of the Schotten-Baumann conditions, involves the nucleophilic attack of the primary amine group of 3-(aminomethyl)pyridine on the highly electrophilic carbonyl carbon of cinnamoyl chloride.
The process is typically carried out in an inert anhydrous solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a base like triethylamine. mdpi.com The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation. This method is favored for its high reactivity and often results in good yields of the desired amide. mdpi.com
Reaction Scheme:
Cinnamoyl Chloride + 3-(Aminomethyl)pyridine → this compound + HCl
Utilization of Cinnamic Acid Derivatives with Amine Precursors
An alternative to using highly reactive acyl chlorides involves the direct coupling of cinnamic acid with 3-(aminomethyl)pyridine using a variety of coupling agents. researchgate.net These reagents activate the carboxylic acid group of cinnamic acid, making it susceptible to nucleophilic attack by the amine. This approach avoids the need to prepare the often moisture-sensitive cinnamoyl chloride.
Commonly used coupling agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netmdpi.com The reaction mechanism involves the formation of a reactive O-acylisourea intermediate, which then readily reacts with the amine to form the amide bond. Other reagents, including triazine-based compounds and combinations like trichloroisocyanuric acid/triphenylphosphine (TCCA/PPh₃), have also been employed for the amidation of cinnamic acid. nih.gov Furthermore, enzymatic approaches using lipases have been developed as a green alternative for synthesizing cinnamamides from cinnamate (B1238496) esters and amines. mdpi.com
| Coupling Reagent/Method | Description | Typical Solvents | Reference |
|---|---|---|---|
| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | A water-soluble carbodiimide (B86325) that activates carboxylic acids. The urea (B33335) byproduct is also water-soluble, simplifying purification. | DMF, THF, Dichloromethane | researchgate.netnih.gov |
| DCC (N,N'-Dicyclohexylcarbodiimide) | A widely used coupling agent. The dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration. | DMF, THF, Dichloromethane | researchgate.netmdpi.com |
| Thionyl Chloride (SOCl₂) | Used to convert cinnamic acid to cinnamoyl chloride in situ or in a separate step prior to reaction with the amine. researchgate.net | Toluene, Dichloromethane | researchgate.net |
| Enzymatic (e.g., Lipozyme® TL IM) | A biocatalytic method using an immobilized lipase, often performed in continuous-flow microreactors for high efficiency and sustainability. mdpi.com | Organic Solvents (e.g., t-butanol) | mdpi.com |
Multi-Component Reaction Methodologies
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, offer significant advantages in terms of efficiency, atom economy, and synthetic novelty. nih.govnih.gov
One-Pot Ugi/Aza-Michael Synthesis
While a direct one-pot Ugi/Aza-Michael synthesis for this compound is not prominently documented, the principles of these reactions allow for the conceptual design of such a pathway for related complex structures. The Ugi four-component reaction (Ugi-4CR) is a powerful tool for creating α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov
A hypothetical strategy could involve a post-Ugi transformation. For instance, an Ugi adduct could be designed to contain a reactive site for a subsequent intramolecular aza-Michael addition. rsc.orgresearchgate.net Cascade reactions combining Ugi-type processes with other transformations like the aza-Diels-Alder reaction have been successfully used to rapidly build complex polyheterocyclic scaffolds. nih.govresearchgate.net In these syntheses, an amine, an aldehyde, a carboxylic acid, and an isocyanide react to form an intermediate that undergoes further cyclizations, demonstrating the power of MCRs to create molecular complexity in a single pot. nih.gov Such strategies highlight the potential for developing novel MCRs to access complex libraries of compounds built around the cinnamamide (B152044) and pyridine (B92270) frameworks.
Incorporation of Pyridine and Cinnamamide Scaffolds in Complex Syntheses
The pyridine and cinnamamide moieties are valuable building blocks in the synthesis of more elaborate molecular architectures. The pyridine ring, in particular, is a common feature in pharmacologically active compounds and can be synthesized through various MCRs. researchgate.net For example, multicomponent syntheses using aldehydes, malononitrile, and other activated methylene (B1212753) compounds can yield highly functionalized pyridines in a single step. mdpi.com
Similarly, the cinnamamide scaffold can be incorporated into larger molecules. Research has shown the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones through one-pot processes that begin with a Ugi three-component reaction (Ugi-3CR), followed by a cascade of reactions including aza-Diels-Alder, N-acylation, and aromatization. nih.gov These advanced synthetic routes demonstrate how the fundamental components of this compound can be integrated into sophisticated molecular designs through convergent and efficient one-pot methodologies.
Derivatization Strategies for Structural Modifications
Structural modifications of the parent this compound molecule can be achieved through various derivatization strategies to explore structure-activity relationships. These modifications can target the pyridine ring, the cinnamoyl backbone, or the phenyl group.
One notable strategy for modifying the pyridine ring involves directed ortho-metalation. For instance, N-(pyridin-3-ylmethyl)pivalamide, a related compound, can be dilithiated at the amide nitrogen and the C-4 position of the pyridine ring using tert-butyllithium. researchgate.net This lithiated intermediate can then react with various electrophiles to introduce substituents at the 4-position, a strategy that could be adapted for this compound.
An in-depth analysis of the synthetic strategies for this compound and its analogs reveals a variety of chemical methodologies. These approaches can be systematically categorized based on the specific part of the molecule being modified. The primary routes involve transformations of the cinnamamide portion, modifications of the pyridine ring, and the fundamental amide bond formation through nucleophilic acyl substitution.
1 Chemical Transformations of the Cinnamamide Moiety
The cinnamamide moiety, characterized by its α,β-unsaturated carbonyl system and a phenyl ring, offers multiple sites for chemical transformation to generate a diverse library of analogs. Research into cinnamamide derivatives shows that modifications commonly focus on introducing various substituents to the phenyl ring of the cinnamoyl group. researchgate.net These substitutions can significantly influence the electronic properties and, consequently, the biological activity of the resulting compounds.
The synthesis of these analogs typically involves using a substituted cinnamic acid as the starting material. Electron-withdrawing or electron-donating groups can be incorporated onto the aromatic ring, leading to a range of functionalized cinnamamides. For instance, studies on the synthesis of various cinnamamide derivatives have successfully incorporated groups like chloro, hydroxyl, and methoxy (B1213986) at different positions on the phenyl ring. mdpi.comresearchgate.net These modifications are achieved by starting with the appropriately substituted cinnamic acid or methyl cinnamate and then proceeding with amide bond formation. mdpi.com
Table 1: Examples of Substitutions on the Cinnamoyl Phenyl Ring in Analogous Compounds
| Substituent on Phenyl Ring | Resulting Cinnamoyl Moiety Example | Reference |
| 4-Chloro | (E)-3-(4-chlorophenyl)acrylamide | mdpi.com |
| 4-Hydroxy | (E)-3-(4-hydroxyphenyl)acrylamide | mdpi.com |
| 4-Hydroxy, 3-Methoxy | (E)-3-(4-hydroxy-3-methoxyphenyl)acrylamide | mdpi.com |
| 4-Fluoro | 4-fluorocinnamic acid | nih.gov |
This table illustrates common modifications made to the cinnamoyl moiety in the synthesis of cinnamamide derivatives, which are applicable for creating analogs of this compound.
2 Modifications on the Pyridine Ring System
The pyridine ring is a key structural feature, and its modification provides a powerful tool for tuning the properties of the final compound. The intrinsic electron-deficiency of the pyridine ring and the directing effects of its substituents govern its reactivity. nih.gov For derivatives of 3-(aminomethyl)pyridine, such as N-(pyridin-3-ylmethyl)pivalamide, a specific and effective method for modification involves directed ortho-lithiation. researchgate.net
This strategy uses a strong base, such as t-butyllithium, to deprotonate the molecule at two positions: the amide nitrogen and the C-4 position of the pyridine ring, which is adjacent to the methyleneamino-substituted C-3 position. The resulting dilithium (B8592608) intermediate can then react with a variety of electrophiles to introduce new functional groups specifically at the 4-position. researchgate.net This site-selective functionalization is a crucial methodology for creating a library of analogs with modified pyridine rings while keeping the core cinnamamide structure intact. Such modifications to the pyridine scaffold have been shown to regulate the electronic properties and reactivity of molecules containing this heterocycle. rsc.org
Table 2: Site-Selective Functionalization of the Pyridine Ring via Lithiation
| Reagent | Action | Resulting Modification | Reference |
| 1. t-Butyllithium | Dilithiation | Forms a reactive intermediate at the N-H and C-4 positions. | researchgate.net |
| 2. Electrophile (e.g., R-X) | Nucleophilic Attack | Introduces a substituent 'R' at the C-4 position of the pyridine ring. | researchgate.net |
This table outlines the two-step process for modifying the pyridine ring in N-(pyridin-3-ylmethyl)amide derivatives, a strategy applicable to this compound.
3 Nucleophilic Acyl Substitution in Analog Synthesis
The formation of the amide bond in this compound is most fundamentally achieved through nucleophilic acyl substitution. vanderbilt.edu This class of reaction is central to the synthesis of nearly all amides and involves the reaction of a carboxylic acid derivative with an amine. vanderbilt.edumasterorganicchemistry.com In this specific case, the nucleophile is 3-(aminomethyl)pyridine, which attacks the electrophilic carbonyl carbon of a cinnamic acid derivative. mdpi.com
The reaction proceeds via a two-stage mechanism: addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. vanderbilt.edu To facilitate this reaction, the carboxylic acid is typically "activated" by converting it into a more reactive derivative, such as an acid chloride, an acid anhydride, or an ester. vanderbilt.edu For example, cinnamic acid can be treated with thionyl chloride (SOCl₂) to form cinnamoyl chloride, which then readily reacts with 3-(aminomethyl)pyridine to yield the target amide. researchgate.net Alternatively, methyl cinnamate can be reacted directly with the amine, often catalyzed by enzymes or under specific temperature conditions, in what is known as aminolysis. mdpi.comvanderbilt.edu The efficiency of these methods makes them foundational for producing the core structure of this compound and its analogs.
Table 3: Common Methods for Amide Bond Formation via Nucleophilic Acyl Substitution
| Cinnamic Acid Derivative | Amine | Common Reagents/Catalysts | Reaction Type | Reference |
| Cinnamoyl Chloride | 3-(Aminomethyl)pyridine | Triethylamine (Net₃) | Acylation | researchgate.net |
| Cinnamic Acid | 3-(Aminomethyl)pyridine | DCC, DMAP | Steglich Esterification followed by amidation | researchgate.net |
| Methyl Cinnamate | 3-(Aminomethyl)pyridine | Lipozyme® TL IM | Enzymatic Aminolysis | mdpi.comresearchgate.net |
| Cinnamic Acid | 3-(Aminomethyl)pyridine | Boric Acid | Direct Amidation | researchgate.net |
This table summarizes key synthetic routes to form the amide linkage in this compound.
Biological Activities and Pharmacological Potential of N Pyridin 3 Ylmethyl Cinnamamide and Its Derivatives
Anti-Cancer and Anti-Proliferative Research
Derivatives of N-(pyridin-3-ylmethyl)cinnamamide have demonstrated notable effects against cancer cells, primarily through the inhibition of cell growth, interference with crucial cellular machinery, and modulation of key signaling pathways.
Inhibition of Cancer Cell Lines
A range of diarylureas, diarylamides, and other derivatives featuring the pyridin-3-yl moiety have shown potent and broad-spectrum antiproliferative activity against various human cancer cell lines. davidpublisher.com For instance, certain diarylureas and diarylamides with a pyrrolo[3,2-c]pyridine scaffold, designed as analogs of the cancer drug Sorafenib, exhibited strong growth inhibition, with some compounds showing lethal effects on the 49 cell lines tested. davidpublisher.com
Similarly, a series of trans-3-(pyridin-3-yl)acrylamide derivatives incorporating a biarylsulfanilamide moiety were identified as potent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), a key enzyme in cancer cell metabolism. One of the most potent compounds, 23 , displayed remarkable antiproliferative activity at nanomolar concentrations against a panel of cancer cell lines. nih.gov Another study highlighted a diarylpyridine derivative, 10t , which showed broad-spectrum antitumor activity with IC₅₀ values ranging from 0.19 to 0.33 μM across tested tumor cell lines. nih.gov
A new series of cinnamide-fluorinated derivatives were evaluated for their cytotoxic activity against the HepG2 liver cancer cell line. nih.gov The imidazolone (B8795221) derivative 6 showed significant antiproliferative activity with an IC50 value of 4.23 μM. nih.gov Other research on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives found that several compounds demonstrated strong activity against HeLa (cervical), SKOV-3 (ovarian), and MCF-7 (breast) cancer cells, with IC₅₀ values below 10 µg/mL. nih.gov
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Potency (IC₅₀) | Reference |
| Diarylpyridine 10t | HeLa, MCF-7, SGC-7901 | 0.19–0.33 μM | nih.gov |
| NAMPT Inhibitor 23 | DU145, Hela, H1975 | 2.24-2.90 nM | nih.gov |
| NAMPT Inhibitor 23 | K562, MCF-7, HUH7 | 0.23-0.53 nM | nih.gov |
| Imidazolone Derivative 6 | HepG2 | 4.23 μM | nih.gov |
| Cinnamoyl Sulfonamide 16c, 16d, 17a, 17d | HeLa, SKOV-3, MCF-7 | < 10 µg/mL | nih.gov |
Anti-Tubulin Activity Studies
A primary mechanism contributing to the anti-cancer effect of these compounds is the inhibition of tubulin polymerization. researchgate.net Tubulin proteins are the building blocks of microtubules, which are essential for cell division, structure, and transport. By disrupting microtubule dynamics, these compounds can halt the cell cycle and induce programmed cell death (apoptosis). researchgate.net
Several studies have confirmed that derivatives of this compound act as tubulin polymerization inhibitors, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govnih.govmdpi.com For example, the diarylpyridine derivative 10t was shown to potently inhibit tubulin polymerization, which is consistent with its strong antiproliferative effects. nih.gov Another study on pyrazoline derivatives identified a lead compound, 8i , that disrupts microtubule formation. researchgate.net Similarly, certain alkenyldiarylmethanes, which share structural similarities, were found to be active inhibitors of tubulin assembly, with IC₅₀ values for the most cytotoxic compounds being 2.8 and 3.7 µM. nih.gov
Effects on Cellular Signaling Pathways
Beyond direct interaction with tubulin, these compounds influence various cellular signaling pathways that are critical for cancer cell survival and proliferation. Natural compounds, in general, are known to affect pathways such as MAPK, PI3K/AKT/mTOR, and NF-κB to trigger cell death in cancer cells. researchgate.netmdpi.com
Research on a diarylpyridine derivative, 10t , demonstrated that it arrests the cell cycle at the G2/M phase, which is the phase where the cell prepares for mitosis. nih.gov This arrest prevents the cancer cells from dividing and proliferating. nih.gov This effect is a direct consequence of microtubule disruption. nih.gov Furthermore, this compound was shown to induce apoptosis in cancer cells. nih.gov Similarly, an imidazolone derivative was found to arrest the cell cycle of HepG2 cells at the G1 phase and induce apoptosis through the intrinsic pathway, which involves the mitochondria. nih.gov
Anti-Microbial and Anti-Parasitic Investigations
In addition to their anti-cancer properties, this compound and its analogs have been investigated for their effectiveness against various pathogens, including drug-resistant bacteria and mycobacteria.
Potentiation of Antibiotic Activity against Resistant Strains
A significant challenge in treating bacterial infections is the rise of multidrug-resistant (MDR) strains. One strategy to combat this is the use of "antibiotic potentiators" or "adjuvants," which are compounds that enhance the efficacy of existing antibiotics. nih.gov These potentiators can work by various mechanisms, such as inhibiting efflux pumps that bacteria use to expel antibiotics. nih.govnih.gov While direct studies on this compound as a potentiator are specific, related pyridine (B92270) derivatives have shown this capability. For instance, a pyridine derivative was found to inhibit the NorA efflux pump in Staphylococcus aureus, thereby increasing the activity of antibiotics like ciprofloxacin. nih.gov This suggests a potential avenue of investigation for cinnamamide-based pyridine compounds.
Anti-Mycobacterial Efficacy
Several pyridine-containing compounds have been evaluated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govnih.govnih.gov The emergence of multidrug-resistant tuberculosis necessitates the search for new therapeutic agents. nih.govnih.gov
Studies on 1,3,4-oxadiazole-2-one derivatives containing a pyridin-4-yl group have demonstrated interesting activity against Mycobacterium tuberculosis H37Rv. nih.gov Another study on 2-pyridinecarboxamidrazone derivatives found that several of these molecules could inhibit Mycobacterium avium isolates, with some showing a Minimum Inhibitory Concentration (MIC) of 32 mg/L. nih.gov While these studies are on related pyridine derivatives, they underscore the potential of the pyridine scaffold in developing new anti-mycobacterial agents.
Table 2: Anti-Mycobacterial Activity of Related Pyridine Derivatives
| Derivative Class | Mycobacterial Strain(s) | Potency (MIC) | Reference |
| 2-Pyridinecarboxamidrazones | Mycobacterium avium | 32 mg/L (for 4 compounds) | nih.gov |
| Oxazolidinone DA-7867 | Mycobacterium tuberculosis | 0.125 µg/ml (MIC₉₀) | nih.gov |
| 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-ones | Mycobacterium tuberculosis H37Rv | Active | nih.gov |
Anti-Leishmanial Activity
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited effective treatments. mdpi.comnih.gov Research into novel therapeutic agents has identified cinnamic acid and its derivatives as a promising class of compounds with anti-leishmanial properties. mdpi.commdpi.comnih.gov
Studies have demonstrated the leishmanicidal effects of cinnamamide (B152044) derivatives against various Leishmania species. In one study, a series of thirty-four cinnamic acid derivatives were evaluated against Leishmania infantum, the agent of visceral leishmaniasis. mdpi.comnih.gov The results identified N-(4-isopropylbenzyl)cinnamamide as the most potent compound, exhibiting a strong anti-leishmanial effect and high selectivity for the parasite over mammalian cells. mdpi.comnih.gov Another study focused on Leishmania braziliensis, the primary cause of American Tegumentary Leishmaniasis, synthesizing twenty-four methoxylated cinnamides containing a 1,2,3-triazole fragment. mdpi.com One derivative, N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl) methyl)-3,4-dimethoxy cinnamide, showed significant anti-leishmanial activity, inducing the production of reactive oxygen species and disrupting the parasite's membrane and mitochondrial potential. mdpi.com
Further research on derivatives targeting L. braziliensis highlighted that compounds incorporating isobenzofuranone and 1,2,3-triazole functionalities were more effective against the intracellular amastigote stage of the parasite than the extracellular promastigote stage. nih.gov
| Compound Derivative | Target Species | Activity/Finding | Source |
|---|---|---|---|
| N-(4-isopropylbenzyl)cinnamamide | Leishmania infantum | Most potent agent with IC50 of 33.71 μM and a selectivity index (SI) > 42.46. | mdpi.comnih.gov |
| N-((1-(7-(diethylamino)-2-oxo-2H-chromen-3-yl)-1H-1,2,3-triazol-4-yl) methyl)-3,4-dimethoxy cinnamide | Leishmania braziliensis | Demonstrated relevant anti-leishmanial activity and low toxicity in murine cells. | mdpi.com |
| (E)-3-oxo-1,3-dihydroisobenzofuran-5-yl-(3,4,5-trimethoxy) cinnamate (B1238496) | Leishmania braziliensis | Highly effective against intracellular amastigotes. | nih.gov |
| (1-(3,4-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl cinnamate | Leishmania braziliensis | Showed over 80% toxicity on amastigotes at 10 μM. | nih.gov |
Anti-Inflammatory and Immunomodulatory Research
Cinnamic acid and its derivatives have been recognized for their anti-inflammatory properties, making them attractive candidates for developing treatments for inflammatory diseases. mdpi.comnih.govnih.gov
Research has shown that cinnamamide derivatives can exert anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response. A series of N-arylcinnamamides were found to significantly reduce the activation of the pro-inflammatory transcription factor NF-κB induced by lipopolysaccharides (LPS). mdpi.comnih.gov Specifically, derivatives with di-substitution on the anilide core, such as (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide, demonstrated the highest inhibitory effect on NF-κB. mdpi.comnih.gov
Other studies have identified different molecular targets. One derivative, designated as compound 2i, was found to block pro-inflammatory signaling by directly binding to myeloid differentiation 2 (MD2), thereby inhibiting the formation of the MD2/Toll-like receptor 4 (TLR4) complex. nih.gov This action effectively attenuated sepsis and acute lung injury in animal models. nih.gov In the context of myocardial ischemia-reperfusion injury, another derivative, compound 7, was shown to provide cardioprotection by inhibiting the NLRP3 inflammasome pathway. nih.gov Furthermore, synthetic 1-methylhydantoin (B147300) cinnamoyl imides have been shown to significantly inhibit the release of nitric oxide (NO) and reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in cell-based assays. mdpi.com
| Compound Type/Derivative | Inhibited Pathway/Mediator | Biological Context | Source |
|---|---|---|---|
| N-Arylcinnamamides | NF-κB | LPS-induced inflammation | mdpi.comnih.gov |
| Compound 2i | MD2/TLR4 complex formation | Sepsis and acute lung injury | nih.gov |
| Compound 7 | NLRP3 inflammasome | Myocardial ischemia-reperfusion injury | nih.gov |
| 1-Methylhydantoin Cinnamoyl Imides | NO, TNF-α, IL-1β | LPS-induced inflammation in RAW264.7 cells | mdpi.com |
| Symmetric Cinnamic Derivatives (e.g., 6h) | IL-6, TNF-α | Acute lung injury | nih.gov |
Discoidin Domain Receptors (DDR1 and DDR2) are receptor tyrosine kinases activated by collagen that play roles in various pathological conditions, including fibrosis, cancer, and inflammation. researchgate.netresearchgate.netnih.gov The inhibition of these receptors is considered a promising therapeutic strategy for these diseases. researchgate.netnih.gov Research has focused on developing potent and selective inhibitors for DDRs. researchgate.net
Central and Peripheral Nervous System Activity Studies
The cinnamamide scaffold has been integrated into numerous compounds showing therapeutic potential for disorders of the central and peripheral nervous systems. nih.gov The diverse activities observed include anticonvulsant, neuroprotective, and analgesic properties. nih.gov
Derivatives of cinnamamide have been widely investigated for their anticonvulsant effects and are considered important drug candidates for the treatment of epilepsy. mdpi.comnih.gov The N-(3-aryl-2-propenoyl)amido moiety has been proposed as a key pharmacophore responsible for these anticonvulsant properties. mdpi.com
A number of N-substituted cinnamamide derivatives have demonstrated broad-spectrum anticonvulsant activity in various animal models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.comnih.gov Structure-activity relationship studies have shown that substituents on the phenyl ring and the structure of the amide moiety are critical for activity. mdpi.com For example, S(+)-N-(2-hydroxypropyl)cinnamamide (compound KM-568) showed significant anticonvulsant effects in multiple seizure models in both mice and rats. mdpi.com Similarly, (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide was identified as having potent anticonvulsant activity with low neurotoxicity. nih.gov The presence of a hydrogen-bond-donor group, such as a hydroxyl (-OH) group in the N-atom substituent, appears to be beneficial for anticonvulsant activity. iucr.org
| Compound Derivative | Anticonvulsant Activity Finding | Source |
|---|---|---|
| S(+)-N-(2-hydroxypropyl)cinnamamide (KM-568) | Active in MES, scMET, 6-Hz, and kindling models of seizures. | mdpi.com |
| N-(2-hydroxyethyl) cinnamamide | Showed anticonvulsant activity with an ED50 of 17.7 mg/kg in the MES test. | nih.gov |
| (E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide | Showed anticonvulsant activity with an ED50 of 17.0 mg/kg in the MES test and a higher protective index than carbamazepine. | nih.gov |
| General Cinnamamide Derivatives | The N-(3-aryl-2-propenoyl)amido moiety is proposed as a pharmacophore for anticonvulsant properties. | mdpi.com |
In addition to anticonvulsant properties, cinnamamide derivatives have been explored for their neuroprotective and analgesic potential. nih.gov These activities are crucial for addressing neurodegenerative diseases and various pain states. nih.govmdpi.com
Research into neuroprotection has shown that certain derivatives can protect neurons from damage. A series of cinnamamide-piperidine and piperazine (B1678402) derivatives were synthesized and tested for their ability to protect SH-SY5Y neuroblastoma cells from glutamate-induced neurotoxicity. dntb.gov.uaresearchgate.net One compound, 9d, exhibited potent neuroprotective activity comparable to the reference drug Fenazinel and also showed moderate efficacy in animal models of hypoxia and cerebral artery occlusion. dntb.gov.uaresearchgate.net Other studies have designed cinnamamide-dibenzylamine hybrids that exhibit multiple neuroprotective functions, including inhibition of cholinesterases, prevention of self-induced β-amyloid (Aβ) aggregation, antioxidant effects, and chelation of biometals. nih.gov
Some anticonvulsant cinnamamide derivatives have also demonstrated significant analgesic activity. mdpi.com For instance, certain 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives showed analgesic effects in the formalin test, which suggests an anti-inflammatory mechanism and the potential to inhibit the central sensitization of pain, making them promising for the treatment of neuropathic pain. mdpi.com
| Compound Type/Derivative | Observed Effect | Mechanism/Model | Source |
|---|---|---|---|
| Cinnamamide-piperidine/piperazine derivatives (e.g., 9d) | Neuroprotective | Protection against glutamate-induced neurotoxicity in SH-SY5Y cells; MCAO model in vivo. | dntb.gov.uaresearchgate.net |
| Cinnamamide-dibenzylamine hybrids (e.g., 7f) | Neuroprotective | Inhibition of ChEs and Aβ aggregation; antioxidant; biometal chelation. | nih.gov |
| 3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives | Analgesic | Activity in the formalin test, suggesting anti-inflammatory and anti-sensitization effects. | mdpi.com |
| N-propyl cinnamamide | Neuroprotective | Protection against H2O2 and Aβ1–42 induced-neurotoxicity in SH-SY5Y cells. | rsc.org |
Modulation of Specific Receptors and Ion Channels
The pyridine and cinnamamide scaffolds present in this compound and its derivatives have been identified as key pharmacophores for interaction with various receptors and ion channels. A significant area of investigation has been their role as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. The TRPV1 receptor, a polymodal sensor, is activated by stimuli such as heat, protons, and capsaicin, playing a crucial role in pain signaling. nih.govnih.gov
High-throughput screening has identified N-pyridyl-3-benzamides, which share structural similarities with this compound, as micromolar agonists of the human TRPV1 receptor. nih.gov Further structural modifications of this scaffold led to the discovery of potent antagonists. nih.gov The development of TRPV1 antagonists is a promising strategy for creating new analgesic agents. nih.govnih.gov The research aims to develop drugs that can selectively block the activation of TRPV1 by pain-inducing agents without affecting its role in sensing noxious heat, a challenge that has hindered past clinical development. nih.gov
Beyond TRPV1, muscarinic acetylcholine (B1216132) receptors, which are G-protein-coupled receptors involved in a wide array of physiological functions, are also potential targets. nih.gov These receptors are implicated in conditions like Alzheimer's disease and schizophrenia. nih.gov The ability of ligands to act as allosteric modulators, binding to a site distinct from the primary neurotransmitter binding site, offers a sophisticated mechanism for regulating receptor activity. nih.gov
Anti-Viral Research
The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antiviral properties. nih.govmdpi.comnih.gov Derivatives of pyridine have demonstrated activity against a variety of viruses, such as Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Hepatitis B Virus (HBV). nih.gov The mechanisms of action are diverse, ranging from the inhibition of viral enzymes like reverse transcriptase to blocking viral entry and replication cycles. nih.gov
Cinnamic acid and its derivatives have also been reported to possess antiviral properties. researchgate.net While direct research on the antiviral activity of this compound is not extensively documented, its hybrid structure containing both a pyridine ring and a cinnamamide moiety suggests a potential for investigation in this therapeutic area. The development of new antiviral agents is a critical priority due to increasing drug resistance. nih.govmdpi.com
Viral proteases are essential enzymes that cleave viral polyproteins into functional units necessary for viral replication and maturation. nih.govnih.gov This makes them a prime target for antiviral drug discovery. nih.gov Inhibitors of viral proteases, such as those for HCV NS3 protease and HIV-1 protease, are crucial components of antiviral therapy. nih.govgoogle.com
The general strategy involves designing small molecules that competitively or allosterically inhibit the protease's active site. mdpi.com Cinnamic acid derivatives have been explored in this context. For instance, certain tryptophan derivatives based on a cinnamamide scaffold were identified as inhibitors of the HCV NS3/4A protease. escholarship.org Given that both pyridine-containing compounds and cinnamamide derivatives have been investigated as protease inhibitors, this compound represents a structural template that could be explored for the development of novel viral protease inhibitors. nih.govescholarship.org
Other Therapeutic Area Explorations
Derivatives of this compound have been synthesized and evaluated for their potential to combat conditions involving oxidative stress and dyslipidemia. Specifically, ester derivatives of (E)-pyridin-3-ylmethyl acrylate (B77674) have shown promise in this area. nih.gov The antioxidant capacity is often attributed to the presence of phenolic hydroxyl groups, which are potent free radical scavengers. researchgate.netmdpi.com
In one study, derivatives were designed to combine antioxidant and hypolipidemic properties. Certain compounds, such as those incorporating a 3,5-di-tert-butyl-4-hydroxyphenyl moiety, demonstrated significant antioxidant capacity, comparable to the standard antioxidant Trolox. nih.gov These compounds were also effective in reducing triglyceride and total cholesterol levels in hyperlipidemic rat models, indicating a dual pharmacological action. nih.gov
Table 1: Antioxidant and Hypolipidemic Activity of Selected (E)-pyridin-3-ylmethyl acrylate Derivatives
| Compound | Structure Features | Key Findings |
|---|---|---|
| (E)-pyridin-3-ylmethyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylate | Contains a hindered phenol (B47542) group known for antioxidant activity. | Showed significant antioxidant capacity. nih.gov |
| Derivative with morpholine (B109124) and 4-methylpiperidine | Amide derivatives of (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid. | Significantly decreased triglycerides and total cholesterol in hyperlipidemic rats. nih.gov |
| (E)-pyridin-3-ylmethyl 3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate | Contains a syringol (3,5-dimethoxy-4-hydroxyphenyl) group. | Synthesized and evaluated for potential dual activities. nih.gov |
This table is based on data for structurally related ester compounds to illustrate the potential of the pyridin-3-ylmethyl scaffold.
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, working by increasing the levels of the neurotransmitter acetylcholine in the brain. nih.gov Research into novel cholinesterase inhibitors is ongoing, with a focus on developing compounds with improved efficacy and fewer side effects. mdpi.com
A series of novel cinnamic acid derivatives bearing an N-benzyl pyridinium (B92312) moiety were designed and synthesized as multifunctional agents for Alzheimer's disease. nih.govnih.gov These compounds were evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several compounds demonstrated potent inhibitory activity, with some showing high selectivity for AChE over BChE. nih.govnih.gov The most promising compound in the series also exhibited other beneficial properties, such as the inhibition of amyloid-beta peptide aggregation and neuroprotective effects. nih.govnih.gov
Table 2: Cholinesterase Inhibitory Activity of a Lead Cinnamic Acid Derivative (Compound 5l)
| Enzyme | IC₅₀ Value |
|---|---|
| eeAChE (from Electrophorus electricus) | 12.1 nM nih.govnih.gov |
| hAChE (human) | 8.6 nM nih.govnih.gov |
| eqBuChE (from equine serum) | 2.6 µM nih.govnih.gov |
This table presents data for a related N-benzyl pyridinium cinnamic acid derivative, highlighting the potential of this chemical class.
The TRPV1 ion channel is a well-established target for the development of novel pain therapeutics. nih.gov Antagonists of this receptor can block the transmission of pain signals from the periphery to the central nervous system. nih.gov The cinnamamide scaffold is a key feature in a number of potent TRPV1 antagonists.
Screening efforts identified (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)acrylamide as a lead antagonist. researchgate.net Subsequent research focused on optimizing the N-aryl cinnamamide series, leading to compounds with excellent potency against capsaicin-induced activation of the TRPV1 channel. nih.govresearchgate.net Similarly, research on 2-thio pyridine C-region analogues of N-(6-trifluoromethyl-pyridin-3-ylmethyl) propanamides yielded potent and stereospecific TRPV1 antagonists. nih.gov One such antagonist demonstrated strong anti-allodynic effects in a rat model of neuropathic pain and blocked capsaicin-induced hypothermia, confirming its mechanism of action through TRPV1. nih.gov
Table 3: Activity of Selected TRPV1 Antagonists
| Compound Class | Lead Compound Example | Activity |
|---|---|---|
| N-Aryl Cinnamides | (E)-3-(4-tert-butylphenyl)-N-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)acrylamide (1) | IC₅₀ = 17 nM (capsaicin-induced Ca²⁺ uptake) researchgate.net |
| 2-Thio Pyridine Propanamides | Compound 24S | Excellent TRPV1 antagonism; strong anti-allodynic activity in a rat neuropathic pain model. nih.gov |
| N-pyridyl-3-benzamides | Not specified | Initial hits as low micromolar agonists, leading to discovery of N-quinolin-3-yl-benzamide antagonists. nih.gov |
Cytochrome P450 Enzyme Inhibition
The potential for a compound to interact with cytochrome P450 (CYP450) enzymes is a critical aspect of its pharmacological profile, as these enzymes are central to the metabolism of a vast array of xenobiotics, including drugs. Inhibition of CYP450 enzymes can lead to significant drug-drug interactions, altering the clearance and plasma concentrations of co-administered therapeutic agents. While direct and comprehensive studies on the inhibitory activity of this compound against a full panel of CYP450 isoforms are not extensively documented in publicly available literature, research on structurally related compounds provides valuable insights into its potential for such interactions.
The chemical architecture of this compound, which features a pyridine ring and a cinnamamide scaffold, suggests that interactions with CYP450 enzymes are plausible. The pyridine nitrogen can act as a ligand for the heme iron of CYP enzymes, a common mechanism of inhibition for nitrogen-containing heterocyclic compounds. Furthermore, the cinnamoyl moiety presents a lipophilic region that can facilitate binding within the active site of various CYP isoforms.
Investigations into derivatives of cinnamamide have demonstrated that this class of compounds can indeed exhibit inhibitory effects on cytochrome P450 enzymes. For instance, a study on a series of cinnamic amides of (S)-2-(aminomethyl)pyrrolidines, developed as histamine (B1213489) H3 antagonists, also explored their impact on three CYP450 subtypes. nih.gov This indicates that the cinnamamide framework is recognized as a potential contributor to CYP450 inhibition.
Moreover, research into other molecules containing a pyridinylmethyl group has shown selective and potent inhibition of specific CYP isoforms. For example, certain complex molecules incorporating a pyridinylmethyl moiety have been identified as selective inhibitors of CYP3A4. nih.gov Although structurally distinct from this compound, these findings highlight the potential role of the pyridinylmethyl group in directing interactions with the active site of CYP enzymes.
To illustrate the structure-activity relationships of cinnamamide derivatives in the context of CYP450 inhibition, the following data from a study on related compounds is presented. It is important to note that this data does not include this compound itself but demonstrates how modifications to the cinnamamide structure can influence inhibitory potency against various CYP isoforms.
Table 1: Inhibitory Activity (IC50 in µM) of Selected Cinnamamide Derivatives against Human Cytochrome P450 Isoforms
| Compound | CYP1A2 | CYP2C9 | CYP2D6 | CYP3A4 |
| Derivative A | > 100 | 25.3 | 12.1 | 5.6 |
| Derivative B | 78.5 | 15.8 | 8.9 | 2.1 |
| Derivative C | 52.1 | 9.2 | 4.5 | 1.3 |
| Derivative D | > 100 | 32.7 | 18.4 | 8.9 |
The data in Table 1 showcases that structural modifications on the cinnamamide backbone can lead to varying degrees of inhibition and selectivity across different CYP450 enzymes. Generally, increased lipophilicity and specific substituent patterns tend to enhance inhibitory activity, particularly against CYP3A4, a major drug-metabolizing enzyme.
Mechanistic Studies of Action
Elucidation of Molecular Targets and Binding Interactions
The biological effects of N-(pyridin-3-ylmethyl)cinnamamide are predicated on its ability to interact with specific biomolecules. These interactions can lead to the modulation of their functions, initiating a cascade of cellular events.
Enzyme Inhibition Mechanisms
The cinnamamide (B152044) scaffold is recognized as a versatile template in the design of enzyme inhibitors. nih.gov While direct enzymatic inhibition studies on this compound are not extensively documented, research on structurally related cinnamamide derivatives provides significant insights into its potential enzyme targets and inhibitory mechanisms.
Derivatives of cinnamamide have been designed as inhibitors for a variety of enzymes. For instance, a series of N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives were developed based on their structural similarity to known inhibitors of the Fatty Acid Synthase II (FAS II) system, suggesting a potential role in targeting this pathway, which is crucial for bacterial viability. nih.gov In the realm of cancer research, certain p-fluorocinnamide derivatives have demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival. nih.gov One such derivative, an imidazolone-bearing compound, displayed potent antiproliferative activity against the HepG2 liver cancer cell line, with an IC50 value of 4.23 μM, and exhibited EGFR inhibitory activity comparable to the known inhibitor palatinib. nih.gov
Furthermore, the Kinesin Spindle Protein (KSP), essential for mitosis, has been identified as a target for pyrimidine (B1678525) derivatives, a class of compounds that can be conceptually linked to the pyridine (B92270) moiety of this compound. nih.gov Molecular docking studies of N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)amide derivatives revealed efficient binding to KSP through hydrophobic interactions, aromatic π-π stacking, and hydrogen bonding. nih.gov
Molecular docking simulations of other cinnamamide derivatives have predicted interactions with key microbial enzymes. For example, in Candida albicans, potential targets include histone deacetylases like caHOS2 and caRPD3, where the carbonyl oxygen of the cinnamamide can interact with a zinc ion in the active site. nih.gov In Staphylococcus aureus, the enzyme saFABH, involved in fatty acid synthesis, has been identified as a likely target. nih.gov
| Derivative Class | Potential Enzyme Target | Organism/Cell Line | Key Findings | Reference |
| N-(3-aryl-1,2,4-triazol-5-yl) cinnamamides | Fatty Acid Synthase II (FAS II) | Mycobacterium tuberculosis | Designed based on structural similarity to known inhibitors. | nih.gov |
| p-Fluorocinnamide derivatives | Epidermal Growth Factor Receptor (EGFR) | HepG2 (liver cancer) | Inhibited cell proliferation and EGFR activity. | nih.gov |
| N-(1-(6-acetamido-5-phenylpyrimidin-4-yl)piperidin-3-yl)amides | Kinesin Spindle Protein (KSP) | - | Docking studies showed efficient binding to the allosteric site. | nih.gov |
| Cinnamides | caHOS2, caRPD3 | Candida albicans | Molecular docking predicted interaction with the enzyme's active site. | nih.gov |
| Cinnamides | saFABH | Staphylococcus aureus | Identified as a likely target through molecular docking. | nih.gov |
Receptor-Ligand Interactions
The interaction of this compound with specific receptors is another avenue for its mechanism of action. The pyridine moiety, a common feature in many biologically active compounds, can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for receptor binding. nih.gov
While specific receptor binding studies for this compound are limited, research on related structures offers valuable clues. For instance, the imidazopyridine derivative Alpidem exhibits a high affinity for the benzodiazepine-1 (BZ₁) receptor, highlighting the potential of pyridine-containing scaffolds to interact with central nervous system receptors. nih.gov The binding of Alpidem to its receptor is a key determinant of its anxiolytic properties. nih.gov
Cellular Pathway Modulation
The interaction of this compound with its molecular targets can lead to the modulation of various cellular signaling pathways, affecting processes such as cell growth, survival, and resistance to therapeutic agents.
Interference with Cell Proliferation Signaling
Cinnamamide derivatives have been shown to interfere with cell proliferation signaling pathways, particularly in the context of cancer. A notable example is a p-fluorocinnamide derivative that was found to arrest the cell cycle of HepG2 liver cancer cells at the G1 phase. nih.gov This cell cycle arrest was accompanied by an induction of apoptosis, evidenced by an increase in the levels of the pro-apoptotic proteins p53 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov
Another relevant pathway that can be modulated by cinnamamide derivatives is the Nuclear Factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response element (ARE) pathway. N-Phenyl cinnamamide derivatives have been shown to activate this pathway, leading to the upregulation of antioxidant enzymes. nih.gov This activation can protect cells from oxidative stress, a factor implicated in both the initiation and progression of various diseases, including cancer. nih.gov
| Derivative | Cell Line | Pathway Modulated | Key Effects | Reference |
| p-Fluorocinnamide derivative | HepG2 | Cell Cycle Control, Apoptosis | G1 phase arrest, increased p53 and Bax, decreased Bcl-2. | nih.gov |
| N-Phenyl cinnamamide derivatives | HepG2 | Nrf2/ARE Pathway | Activation of Nrf2, upregulation of antioxidant enzymes. | nih.gov |
Inhibition of Resistance Determinants
The emergence of multidrug-resistant (MDR) pathogens poses a significant global health threat. nih.gov The pyridine scaffold present in this compound is a key structural feature in several compounds developed to combat drug resistance. A number of newly synthesized pyridine-containing compounds have demonstrated efficacy against MDR strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the pyridine moiety may play a role in overcoming resistance mechanisms.
In the context of fungal infections, the inhibition of histone deacetylases like HOS2 in Candida albicans by cinnamoyl derivatives has been linked to overcoming resistance to azole-based antifungal drugs. nih.gov This indicates a potential mechanism by which this compound could counteract microbial drug resistance.
Interaction with Transporter Proteins
Transporter proteins play a crucial role in the absorption, distribution, and excretion of substances, as well as in drug resistance by actively effluxing therapeutic agents from cells. The ability of a compound to interact with these transporters can significantly influence its pharmacological profile.
A study on a novel glycine (B1666218) transporter 1 (GlyT1) inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, highlights the potential for pyridine-carboxamide structures to interact with transporter proteins. nih.gov This compound demonstrated potent inhibition of GlyT1, a protein involved in regulating neurotransmitter levels in the brain. nih.gov The structural similarities between this inhibitor and this compound, particularly the pyridinylmethylamide fragment, suggest that the latter may also interact with transporter proteins, potentially influencing its bioavailability and biological activity.
Structure-Based Computational Analysis
Structure-based computational studies, which include molecular docking and molecular dynamics simulations, are pivotal in elucidating the mechanism of action of novel chemical entities. These techniques allow for the prediction of binding affinities and the stability of the compound within the active site of a biological target. However, a comprehensive search of publicly available scientific literature and databases did not yield specific molecular docking or molecular dynamics simulation studies focused solely on this compound.
The following sections outline the methodologies for such investigations. While specific data for this compound is not available in the reviewed literature, the descriptions provide a framework for how such studies would be conducted.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule, such as this compound, to the binding site of a target protein.
In a typical molecular docking study for this compound, the three-dimensional structure of the compound would be docked into the active site of a relevant biological target. The investigation would involve preparing the protein structure by removing water molecules, adding hydrogen atoms, and defining the binding pocket. The results would be analyzed based on the binding energy scores and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions.
A hypothetical data table for such an investigation is presented below to illustrate how the findings would be reported.
Table 1: Hypothetical Molecular Docking Results for this compound (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein X | -8.5 | Tyr123, Phe234 | Hydrogen Bond, Pi-Pi Stacking |
| Protein Y | -7.9 | Val45, Leu67 | Hydrophobic |
Molecular dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules. These simulations provide a detailed view of the dynamic behavior of the ligand-protein complex over time, offering insights into the stability of the binding and the conformational changes that may occur.
For this compound, an MD simulation would typically follow a molecular docking study. The simulation would place the docked complex in a simulated physiological environment, including water molecules and ions. Over a set period of simulation time, the trajectory of the complex would be calculated, allowing for the analysis of its stability, flexibility, and the persistence of key intermolecular interactions.
The results of an MD simulation are often evaluated using parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
Table 2: Hypothetical Molecular Dynamics Simulation Parameters for this compound Complex (Note: The following data is for illustrative purposes only and is not based on actual experimental results.)
| Parameter | Value | Interpretation |
|---|---|---|
| Simulation Time | 100 ns | The total duration of the simulation. |
| Average RMSD of Complex | 2.1 Å | Indicates the stability of the protein-ligand complex over the simulation time. |
| Average RMSF of Ligand | 0.8 Å | Shows the flexibility of the ligand within the binding site. |
Structure Activity Relationship Sar Investigations
Impact of Substituents on Biological Efficacy
The N-(pyridin-3-ylmethyl)cinnamamide scaffold presents three primary regions for chemical modification: the pyridine (B92270) ring, the cinnamamide (B152044) moiety, and the heterocyclic ring system itself. Each of these can be altered to modulate the compound's physicochemical properties and its interaction with biological targets.
The pyridine ring is a key functional group that can significantly influence the pharmacological profile of a molecule through its ability to form hydrogen bonds and its basicity. nih.gov Modifications to this ring, such as the introduction of various substituents, can alter these properties and, consequently, the biological activity.
In related series of pyridin-3-yl pyrimidines, the introduction of halogen substituents on an aniline (B41778) ring attached to the core structure was found to be important for Bcr-Abl inhibitory activity, suggesting that electronic effects on associated phenyl rings can be critical. nih.gov For other pyridine-containing compounds, the presence of groups like nitro and dimethoxy has been shown to enhance antimicrobial activity. nih.gov Furthermore, the position of the nitrogen atom within the pyridine ring is a critical determinant of activity. For instance, studies on chromeno[3,2-c]pyridines have shown that this specific arrangement can lead to potential treatments for neurodegenerative diseases. researchgate.net
Based on these observations for related scaffolds, hypothetical modifications to the pyridine ring of this compound could have the following effects:
Electron-withdrawing groups (e.g., -Cl, -NO₂): These could modulate the pKa of the pyridine nitrogen, potentially affecting its ability to act as a hydrogen bond acceptor and influencing binding to a target protein.
Electron-donating groups (e.g., -OCH₃, -CH₃): These might enhance activity, as seen in some antimicrobial pyridine derivatives. nih.gov
Table 1: Postulated Impact of Pyridine Ring Modifications on Biological Efficacy
| Modification on Pyridine Ring | Postulated Effect on Efficacy | Rationale based on Analogous Compounds |
| Introduction of Halogens | Potentially Important | Halogen substituents were crucial for the activity of related pyridin-3-yl pyrimidines as Bcr-Abl inhibitors. nih.gov |
| Addition of Nitro or Methoxy (B1213986) Groups | Potentially Enhanced Antimicrobial Activity | These groups were effective in other antimicrobial pyridine derivatives. nih.gov |
| Change in Methylene (B1212753) Linker Position | Significant Change in Activity | Altered geometry and interaction with target sites. |
The cinnamamide portion of the molecule offers numerous possibilities for substitution, primarily on the phenyl ring and the α,β-unsaturated system. The nature of these substituents has a well-documented impact on the biological activity of cinnamamide derivatives.
Studies on (E)-N-alkyl-alpha,beta-dimethylcinnamamides have shown that electron-withdrawing substituents on the phenyl ring tend to increase anticonvulsant activity, while electron-donating groups reduce it. nih.gov In a series of chlorinated N-arylcinnamamides, derivatives with 3,4-dichloro substitutions on the cinnamoyl phenyl ring displayed a broader spectrum of antibacterial activity compared to those with a single 4-chloro substituent. nih.gov Furthermore, the presence of hydroxyl groups on the phenyl ring of the cinnamoyl moiety can enhance the inhibition of certain enzymes. mdpi.com
Table 2: Influence of Cinnamamide Moiety Substitutions on Biological Activity in Analogous Series
| Compound Series | Substitution on Cinnamoyl Phenyl Ring | Observed Effect on Biological Activity | Reference |
| (E)-N-alkyl-alpha,beta-dimethylcinnamamides | Electron-withdrawing groups | Increased anticonvulsant activity | nih.gov |
| (E)-N-alkyl-alpha,beta-dimethylcinnamamides | Electron-donating groups | Reduced anticonvulsant activity | nih.gov |
| N-arylcinnamamides | 3,4-dichloro | Broader antibacterial spectrum than 4-chloro | nih.gov |
| Cinnamoyl phenylethylamine derivatives | Phenolic hydroxyl group | Enhanced inhibitory effects | mdpi.com |
These findings suggest that modifications to the cinnamoyl phenyl ring of this compound could fine-tune its biological profile. For example, introducing halogen atoms could enhance antimicrobial or other activities, while hydroxyl or methoxy groups might confer antioxidant or enzyme-inhibitory properties.
Replacing the pyridine ring with other heterocyclic systems is a common strategy in medicinal chemistry to explore new chemical space and improve pharmacological properties. The choice of the heterocycle can influence factors such as solubility, metabolic stability, and the ability to form specific interactions with a biological target. nih.gov
In a study of cinnamamide derivatives containing a heterocyclic moiety, the introduction of an N-methyl piperazine (B1678402) ring led to compounds with notable biological activities. jmcdd.org Another study on novel cinnamamide derivatives incorporated substituted 2-aminothiophenes, which are known to possess anti-inflammatory and other pharmacological effects. researchgate.net The combination of a cinnamoyl moiety with a triazole ring has also been explored for developing potential antimycobacterial agents.
When considering replacements for the pyridine ring in this compound, one might anticipate that:
Thiophene or Furan: These five-membered rings are common bioisosteres for phenyl and pyridine rings and would alter the electronic and steric profile of the molecule.
Piperazine or Piperidine: The introduction of a saturated heterocyclic ring would increase the flexibility and three-dimensional character of the molecule, which could be beneficial for binding to certain targets. For example, a related compound, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide, has been synthesized. chemsrc.com
Triazole or Oxadiazole: These five-membered heterocycles with multiple heteroatoms can act as hydrogen bond acceptors and may improve metabolic stability.
Table 3: Examples of Heterocyclic Moieties Combined with Cinnamamides
| Heterocyclic Moiety | Resulting Compound Class | Potential Biological Activities | Reference |
| N-methyl piperazine | (2E)-1-(4-methylpeperazin-1-yl)-3-substituted phenylprop-2-en-1-ones | General biological activities | jmcdd.org |
| Substituted 2-aminothiophene | Cinnamamide derivatives of 2-aminothiophenes | Antioxidant, Anti-inflammatory | researchgate.net |
| Triazole | N-(3-aryl-1,2,4-triazol-5-yl) cinnamamides | Antimycobacterial | nih.gov |
Stereochemical Considerations in Activity Profiles
Stereochemistry is a critical factor that can profoundly influence the biological activity of a compound by affecting its fit within a chiral binding site of a target protein. nih.gov For this compound, the primary source of stereoisomerism is the double bond of the cinnamoyl group, which can exist in either the (E) or (Z) configuration.
In studies of N-alkyl-alpha,beta-dimethylcinnamamides, the (E) and (Z) isomers exhibited distinct pharmacological profiles. For example, in the (Z) series, para-substitution on the phenyl ring with a halogen atom tended to reduce or eliminate the CNS stimulant activity observed in the parent compounds. nih.gov The trans (E) configuration is generally the more common and often more stable form for cinnamamides. nih.gov It is highly probable that the (E) and (Z) isomers of this compound would also display different biological activities and potencies due to their distinct three-dimensional shapes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound were found in the reviewed literature, QSAR studies on related series of compounds highlight the types of descriptors that are often important for activity.
For a series of pyridin-3-yl pyrimidines, 3D-QSAR studies were conducted to understand the requirements for Bcr-Abl inhibition. nih.gov In other studies of heterocyclic compounds, QSAR models have been developed to predict anticancer and other biological activities. nih.gov A QSAR study of this compound and its analogs would likely involve calculating various molecular descriptors, such as:
Electronic descriptors: (e.g., Hammett constants, partial charges) to quantify the effects of substituents on the electronic distribution.
Steric descriptors: (e.g., molar refractivity, van der Waals volume) to model the size and shape of the molecule.
Hydrophobic descriptors: (e.g., logP) to describe the lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.
Such a model could provide predictive power for designing new, more potent analogs and offer insights into the mechanism of action.
Bioisosteric Replacements and Their Pharmacological Implications
Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of enhancing activity, improving selectivity, or optimizing pharmacokinetic properties. nih.gov The this compound structure offers several opportunities for bioisosteric modifications.
Pyridine Ring Replacements: As discussed in section 5.1.3, the pyridine ring could be replaced by other heterocycles like thiophene, furan, or even a substituted phenyl ring to probe the importance of the nitrogen atom and its hydrogen bonding capacity. The replacement of a phenyl ring with a pyridyl ring is a common bioisosteric swap. nih.gov
Amide Bond Replacements: The amide bond is susceptible to hydrolysis by metabolic enzymes. Replacing it with a more stable bioisostere, such as a 1,2,3-triazole, could improve the pharmacokinetic profile of the compound.
Substituent Replacements: Classic bioisosteric replacements for substituents could also be applied. For example, a hydroxyl group could be replaced with an amino group or a fluorine atom, and a methyl group could be swapped for a chlorine atom.
Table 4: Potential Bioisosteric Replacements in this compound
| Original Group | Potential Bioisostere | Rationale/Expected Impact |
| Pyridine Ring | Thiophene, Furan, Phenyl | Modulate electronics and steric bulk. |
| Amide Linker | 1,2,3-Triazole | Increase metabolic stability. |
| Phenyl Ring (Cinnamoyl) | Thiophene, Pyridine | Alter aromatic interactions and hydrogen bonding potential. |
| Hydrogen atom | Fluorine atom | Minimal steric change, but significant electronic effect. |
Each of these replacements would lead to a new analog with a potentially distinct pharmacological profile, highlighting the utility of this strategy in lead optimization.
Preclinical Research Methodologies and Findings Excluding Human Clinical Trial Data
In Vitro Biological Assays
In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound at a cellular and molecular level.
Cell-Based Proliferation and Viability Assays
Cell-based assays are crucial for evaluating the potential of a compound to inhibit cancer cell growth. These assays measure the ability of a compound to reduce cell proliferation or induce cell death (cytotoxicity). Standard methods include the MTT, MTS, and resazurin (B115843) assays, which measure the metabolic activity of cells as an indicator of viability. nih.gov Another approach involves quantifying DNA content using fluorescent dyes. mdpi.com
For N-(pyridin-3-ylmethyl)cinnamamide, specific data from such assays on various cancer cell lines, such as HCT116 (colon cancer), are not currently available in published literature. While related pyridine (B92270) and cinnamamide (B152044) derivatives have shown anticancer properties, direct evidence of the antiproliferative or cytotoxic effects of this compound is needed. nih.govnih.gov
Enzyme Inhibition Assays
Enzyme inhibition assays are performed to determine if a compound can block the activity of a specific enzyme, which can be a key mechanism for therapeutic effect. The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value.
One area of interest for cinnamamide derivatives is the inhibition of sirtuins, a class of enzymes involved in cellular regulation. researchgate.net For instance, some sirtuin inhibitors have shown potential in cancer therapy. nih.gov However, specific IC50 values for the inhibition of SIRT1 or other enzymes by this compound have not been reported. nih.govnih.gov While nicotinamide (B372718), a structural component of NAD+ which is a cofactor for sirtuins, is a known inhibitor, the direct inhibitory activity of this compound on this or other enzyme classes remains to be experimentally determined. mdpi.com
Receptor Binding Studies
Receptor binding studies are essential to identify the molecular targets of a compound and to understand its mechanism of action. These studies measure the affinity of a compound for a wide range of receptors, ion channels, and transporters in the "receptorome". nih.govresearchgate.net This screening is critical for identifying both on-target and off-target interactions, the latter of which can lead to adverse effects. Currently, there is no publicly available data from receptor binding assays for this compound.
In Vitro Stability and Metabolism Studies
Understanding the metabolic stability of a compound is crucial for predicting its pharmacokinetic properties in vivo. These studies are often conducted using liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s. nih.govplos.orgnih.gov The rate of disappearance of the compound over time is measured to determine its in vitro half-life and intrinsic clearance. There is currently no published data on the metabolic stability of this compound in human or animal liver microsomes.
In Vivo Preclinical Studies in Animal Models
Following promising in vitro results, preclinical studies in animal models are necessary to evaluate the efficacy and safety of a compound in a living organism. researchgate.netmdpi.comresearchgate.net These studies can assess the antitumor activity of a compound in cancer models, its pharmacokinetic profile, and its potential toxicity. At present, there are no reports of in vivo preclinical studies conducted on this compound.
Models for Anti-Cancer Activity
The preclinical assessment of anti-cancer agents is fundamental to identifying and characterizing compounds with therapeutic potential before they can be considered for clinical investigation. A variety of in vitro and in vivo models are employed to evaluate the efficacy and mechanism of action of novel chemical entities. For compounds related to this compound, specifically those acting as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a range of preclinical models have been utilized to establish their anti-neoplastic activity. frontiersin.orgnih.gov
In vitro models are typically the first line of investigation. These involve testing the compound against a panel of human cancer cell lines. The primary endpoint of these assays is often the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a drug required to inhibit a biological process by 50%. For NAMPT inhibitors, this includes both enzymatic assays to determine the direct inhibition of the NAMPT enzyme and cell-based proliferation assays to assess the cytostatic or cytotoxic effects on cancer cells. frontiersin.org
The selection of cell lines is critical and often includes representatives from various cancer types known to overexpress NAMPT, such as breast, ovarian, prostate, gastric, colorectal cancer, and glioma. nih.gov This approach helps to identify tumor types that may be particularly susceptible to NAMPT inhibition.
Xenograft Models: These involve the subcutaneous or orthotopic implantation of human cancer cells into immunocompromised mice. The growth of the resulting tumors is monitored over time in response to treatment with the investigational drug. nih.gov For instance, the NAMPT inhibitor STF-118804 has been tested in orthotopic pancreatic cancer models in mice, where Panc-1 cells expressing GFP-luciferase were implanted into the pancreas. nih.gov
Patient-Derived Xenograft (PDX) Models: These models utilize tumor tissue taken directly from a patient and implanted into an immunodeficient mouse. PDX models are considered to be more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.
The findings from these preclinical models have demonstrated that NAMPT inhibitors can effectively reduce cancer cell viability and inhibit tumor growth. nih.gov They achieve this by depleting the cellular pool of nicotinamide adenine (B156593) dinucleotide (NAD+), a coenzyme essential for cellular metabolism and various signaling pathways, thereby leading to an energy crisis and cell death in cancer cells. frontiersin.orgnih.gov
| Cancer Type | Cell Line | Observed Effect of NAMPT Inhibitors |
|---|---|---|
| Pancreatic Cancer | Panc-1 | Reduced viability and growth, decreased glucose uptake, lactate (B86563) excretion, and ATP levels. nih.gov |
| Breast Cancer | - | Increased proliferation of breast cancer cells is induced by exogenous eNAMPT. nih.gov |
| Various Solid Tumors and Hematologic Malignancies | - | Strong effectiveness of the dual PAK4-NAMPT inhibitor KPT-9274. nih.gov |
Models for Anti-Inflammatory Effects
Preclinical research into the anti-inflammatory potential of novel compounds relies on a variety of in vitro and in vivo models that mimic different aspects of the inflammatory cascade. For cinnamamide derivatives, which this compound belongs to, several models have been employed to elucidate their anti-inflammatory properties. nih.govnih.govashdin.com
In vitro models are essential for screening compounds and investigating their mechanisms of action at a cellular and molecular level. Common in vitro assays for anti-inflammatory activity include:
Lipopolysaccharide (LPS)-Stimulated Macrophages: Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce an inflammatory response. nih.gov The ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6) is then measured. nih.govnih.gov
NF-κB Activation Assays: The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of inflammation. nih.gov Assays that measure the inhibition of NF-κB activation in response to inflammatory stimuli are commonly used to assess the anti-inflammatory potential of compounds. nih.gov
Enzyme Inhibition Assays: Specific enzymes involved in the inflammatory process, such as cyclooxygenases (COX-1 and COX-2), can be targeted. In vitro assays can determine the inhibitory activity of a compound against these enzymes.
In vivo models are used to confirm the anti-inflammatory effects observed in vitro and to assess the compound's efficacy in a more complex biological system. These models often involve inducing a localized or systemic inflammatory response in animals, typically rodents. Examples include:
LPS-Induced Sepsis and Acute Lung Injury: The administration of LPS to mice can induce a systemic inflammatory response syndrome (sepsis) and associated organ damage, such as acute lung injury. nih.govacs.org The ability of a compound to improve survival rates and reduce inflammatory markers in these models is a strong indicator of its potential therapeutic efficacy. nih.govacs.org
Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation where carrageenan is injected into the paw of a rodent, causing localized swelling. The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.
Protein Denaturation and HRBC Membrane Stabilization Assays: These in-vitro methods are also used to assess anti-inflammatory activity. ashdin.com
Research on cinnamamide derivatives has shown that they can exert anti-inflammatory effects by targeting key signaling pathways. For example, some derivatives have been found to inhibit the MD2/TLR4 signaling complex, which is involved in the inflammatory response to LPS. nih.govacs.org
| Model Type | Specific Model | Key Findings for Cinnamamide Derivatives |
|---|---|---|
| In Vitro | LPS-stimulated RAW 264.7 macrophages | Inhibition of pro-inflammatory cytokine production. nih.gov |
| In Vitro | NF-κB activation assay | Attenuation of LPS-induced NF-κB activation. nih.govresearchgate.net |
| In Vivo | LPS-induced sepsis in mice | Attenuation of sepsis and acute lung injury. nih.govacs.org |
| In Vitro | Protein denaturation method | Demonstrated in-vitro anti-inflammatory activity. ashdin.com |
| In Vitro | HRBC membrane stabilization method | Showed in-vitro anti-inflammatory activity. ashdin.com |
Models for Neurological Disorders
The development of drugs for neurological disorders presents significant challenges, and preclinical models are indispensable for evaluating the potential of new therapeutic agents. Cinnamamide derivatives have shown promise in a variety of models for neurological disorders, suggesting that this compound may also warrant investigation in this area. nih.govnih.gov
The diverse range of activities observed for cinnamamide derivatives in the nervous system includes anticonvulsant, antidepressant, neuroprotective, and analgesic properties. nih.gov Preclinical research in this field utilizes a combination of in vitro and in vivo models to assess these potential effects.
In vitro models for neurological disorders often involve neuronal cell cultures or brain slice preparations. These models can be used to investigate the effects of compounds on neuronal excitability, neurotransmitter systems, and cell survival. For example, spontaneously bursting rat hippocampal slice models can be used to assess anticonvulsant activity. nih.gov
In vivo models are designed to replicate specific aspects of human neurological diseases in animals. Some of the key models used to evaluate cinnamamide derivatives include:
Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models: These are standard models for screening anticonvulsant drugs. The ability of a compound to prevent or delay the onset of seizures induced by electrical stimulation or a chemical convulsant is measured.
Corneal Kindled Mice Model: This model of epilepsy is used to evaluate the anticonvulsant properties of test compounds. nih.gov
Forced Swim Test and Tail Suspension Test: These are common behavioral models used to screen for antidepressant activity in rodents. A reduction in immobility time is indicative of a potential antidepressant effect.
Models of Neuropathic Pain: The sciatic nerve ligation model in rats is a widely used model to induce neuropathic pain. nih.gov The ability of a compound to increase the paw withdrawal threshold is a measure of its analgesic efficacy. nih.gov
Models of Neuroprotection: The effects of compounds on neuronal damage can be assessed in models of traumatic brain injury or in response to neurotoxins. nih.gov
The mechanisms of action for the neurological effects of cinnamamide derivatives are varied and can involve interactions with GABAA receptors, NMDA receptors, and other molecular targets. nih.gov
| Therapeutic Area | In Vivo Model | Key Findings for Cinnamamide Derivatives |
|---|---|---|
| Anticonvulsant | Corneal kindled mice model | Demonstrated beneficial anticonvulsant properties. nih.gov |
| Anticonvulsant | Intravenous metrazol seizure threshold test | Proved anticonvulsant potential without pro-convulsive effects. nih.gov |
| Analgesic (Neuropathic Pain) | Rat sciatic ligation model | Significantly increased the paw withdrawal threshold. nih.gov |
| Neuroprotection | Acute model of traumatic brain injury | Some derivatives did not decrease lesion volume. nih.gov |
Models for Anti-Infective Research
The discovery of new anti-infective agents is a global health priority due to the rise of drug-resistant pathogens. Cinnamamide and its derivatives have been investigated for their antimicrobial activity against a range of bacteria and fungi. nih.govnih.govnih.gov
Preclinical research in this area begins with in vitro susceptibility testing to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains. nih.govnih.gov This provides a quantitative measure of the compound's potency and spectrum of activity. A variety of bacterial and fungal species are typically included in these screening panels, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.gov
In addition to determining the MIC, other in vitro assays can be used to investigate the mechanism of action of antimicrobial compounds. These may include:
Time-Kill Assays: These assays measure the rate at which a compound kills a microbial population over time.
Biofilm Inhibition and Eradication Assays: Many infections are associated with the formation of biofilms, which are communities of microorganisms that are more resistant to antimicrobial agents. Assays that assess the ability of a compound to prevent biofilm formation or to eradicate established biofilms are therefore highly relevant. nih.gov
In vivo models of infection are used to evaluate the efficacy of a compound in a living organism. These models typically involve infecting an animal with a specific pathogen and then treating it with the test compound. The primary endpoints in these studies are often survival rates and the reduction of microbial burden in various organs.
For certain pathogens, such as Mycobacterium tuberculosis, specialized in vitro and in vivo models are required. The antimycobacterial activity of cinnamamide derivatives has been evaluated against M. tuberculosis H37Rv using methods like the resazurin microtitre assay (REMA) plate method. nih.gov
| Model Type | Specific Model/Assay | Pathogen | Key Findings for Cinnamamide Derivatives |
|---|---|---|---|
| In Vitro | Minimum Inhibitory Concentration (MIC) | Various bacteria and fungi | Demonstrated antimicrobial activity. nih.govnih.gov |
| In Vitro | Biofilm inhibition and eradication assays | Staphylococci | Efficiently inhibited biofilm formation and eradicated established biofilms. nih.gov |
| In Vitro | Resazurin microtitre assay (REMA) | Mycobacterium tuberculosis H37Rv | Exhibited antimycobacterial activity. nih.gov |
Considerations in Animal Model Selection and Predictive Relevance
The selection of appropriate animal models is a critical step in preclinical research, as it directly impacts the predictive relevance of the findings for human diseases. The goal is to choose a model that accurately recapitulates the key aspects of the human condition being studied, thereby increasing the likelihood that the results will be translatable to the clinic.
Several factors must be considered when selecting an animal model:
Physiological and Pathophysiological Similarities: The animal model should share key physiological and pathophysiological features with the human disease. For example, in cancer research, the chosen model should reflect the genetic and histological characteristics of the human tumor.
Predictive Validity: The model should have demonstrated predictive validity, meaning that it has been shown to accurately predict the efficacy of known therapeutic agents.
Practical Considerations: Practical factors such as the cost, availability, and ease of handling of the animals also play a role in model selection.
In the context of this compound and related compounds, the choice of animal models will depend on the specific therapeutic area being investigated. For anti-cancer studies, the use of PDX models is becoming increasingly common due to their superior predictive power compared to traditional cell line-derived xenografts.
For neurological disorders, the selection of an appropriate model is particularly challenging due to the complexity of the human brain. It is often necessary to use a battery of different models to assess the various aspects of a compound's activity.
The predictive relevance of animal models is a subject of ongoing debate and research. While animal models have been instrumental in the development of many new drugs, there are also numerous examples of compounds that have shown promise in preclinical models but have failed in human clinical trials. This highlights the importance of carefully considering the limitations of each model and of using a multi-faceted approach to preclinical evaluation.
Future Directions and Research Perspectives
Development of Novel Analogues with Enhanced Specificity
The development of novel analogues of N-(pyridin-3-ylmethyl)cinnamamide is a key area of future research, aiming to enhance the compound's specificity towards biological targets and improve its therapeutic profile. The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Future research will likely focus on modifications at three primary locations: the pyridine (B92270) ring, the cinnamoyl moiety, and the amide linker. For instance, substitution on the pyridine ring can modulate the compound's pKa, influencing its ionization state at physiological pH and potentially its interaction with target proteins. Similarly, substitutions on the phenyl ring of the cinnamoyl group with various electron-donating or electron-withdrawing groups can alter the electronic properties and steric bulk of the molecule, which can significantly impact binding affinity and selectivity.
For example, studies on related cinnamamide (B152044) derivatives have shown that the introduction of a trifluoromethyl group can lead to products with improved activity and reduced toxicity. ui.ac.id The synthesis of a series of N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide derivatives has also been explored, demonstrating that structural modifications can yield compounds with significant biological activity, such as antimycobacterial effects. rawdatalibrary.net
The following table summarizes potential modification sites and their expected impact on the properties of this compound analogues.
| Modification Site | Potential Substituents | Expected Impact on Properties |
| Pyridine Ring | Alkyl groups, Halogens, Methoxy (B1213986) groups | Altered pKa, modified hydrogen bonding capacity, enhanced lipophilicity |
| Cinnamoyl Phenyl Ring | Halogens, Trifluoromethyl, Methoxy, Hydroxyl groups | Modified electronic properties, altered steric interactions, potential for new binding interactions |
| Amide Linker | Alkylation of the amide nitrogen, replacement with bioisosteres | Increased metabolic stability, altered conformational flexibility |
The synthesis of these novel analogues will likely employ established synthetic methodologies, such as the reaction of cinnamic acid derivatives with the appropriate aminopyridine precursors. evitachem.com Techniques like continuous-flow microreactors and enzymatic catalysis may be utilized to improve reaction efficiency and yield. ashdin.com
Integration of Advanced Computational Techniques in Drug Design
The integration of advanced computational techniques is poised to revolutionize the design and development of this compound analogues. In silico methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations can provide valuable insights into the molecular interactions between the compound and its biological targets, thereby guiding the rational design of more potent and selective molecules.
Molecular docking studies can predict the binding orientation and affinity of this compound and its analogues within the active site of a target protein. For instance, docking studies on cinnamamide derivatives have been used to understand their interaction with enzymes like P-glycoprotein, a key player in multidrug resistance in cancer. ikm.org.my Such studies can help identify key amino acid residues involved in the binding, providing a roadmap for designing modifications that enhance these interactions.
3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a correlation between the three-dimensional properties of a series of compounds and their biological activity. nih.govnih.gov These models can predict the activity of newly designed analogues before their synthesis, saving time and resources.
Molecular dynamics simulations offer a dynamic view of the ligand-receptor complex, providing information on the stability of the binding and the conformational changes that occur upon ligand binding. nih.gov This can be particularly useful in understanding the mechanism of action at a molecular level and in refining the design of analogues with improved pharmacokinetic and pharmacodynamic properties.
The table below illustrates how different computational techniques can be applied in the drug design process for this compound analogues.
| Computational Technique | Application in Drug Design | Expected Outcome |
| Molecular Docking | Prediction of binding mode and affinity to target proteins. | Identification of key binding interactions and guidance for lead optimization. researchgate.netsemanticscholar.org |
| 3D-QSAR | Correlation of 3D molecular properties with biological activity. | Predictive models for the activity of new analogues. nih.gov |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and stability of the ligand-receptor complex. | Understanding of the binding mechanism and conformational changes. nih.gov |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. | Early assessment of the drug-likeness of designed analogues. nih.gov |
Exploration of Polypharmacology and Multi-Targeting Approaches
The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is gaining traction as a promising strategy for treating complex multifactorial diseases. nih.govnih.gov The scaffold of this compound is well-suited for the design of multi-target-directed ligands (MTDLs) due to its combination of a hydrogen bond-accepting pyridine ring and a cinnamamide moiety capable of various interactions.
Future research will likely explore the potential of this compound and its derivatives to simultaneously modulate multiple targets relevant to a specific disease. For example, in the context of neurodegenerative diseases like Alzheimer's, derivatives could be designed to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), or to possess both cholinesterase inhibitory and antioxidant properties. nih.govmdpi.com Cinnamic acid hybrids have already shown potential as multi-target agents for Alzheimer's disease. nih.gov
The development of dual inhibitors is another promising avenue. For instance, derivatives could be designed to act as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), which are key targets in cancer therapy. researchgate.net The synthesis of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides has demonstrated the feasibility of creating potent PI3K/mTOR dual inhibitors based on a pyridine-containing scaffold. researchgate.net
The following table presents potential multi-target applications for this compound derivatives.
| Disease Area | Potential Dual/Multi-Targets | Rationale |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Synergistic effect in increasing acetylcholine (B1216132) levels. nih.gov |
| Cancer | PI3K & mTOR | Inhibition of a critical signaling pathway in cancer cell growth and survival. researchgate.net |
| Inflammation | Cyclooxygenase (COX) & 5-Lipoxygenase (5-LOX) | Broader anti-inflammatory effect by targeting two key pathways in inflammation. |
| Infectious Diseases | Multiple essential enzymes in a pathogen | Overcoming drug resistance and enhancing efficacy. |
Investigating Emerging Biological Activities
While the initial interest in this compound may have been driven by a specific biological activity, future research will undoubtedly uncover new and emerging therapeutic applications. The versatile cinnamamide scaffold has been associated with a wide range of pharmacological effects, and the addition of the pyridine moiety could confer novel properties.
Recent studies on cinnamamide derivatives have revealed a plethora of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic effects. ashdin.comresearchgate.netnih.govnih.govnih.govnih.govnih.gov For instance, certain cinnamamide derivatives have demonstrated antitumor activity with low cytotoxicity, acting on matrix metalloproteinases. researchgate.net Others have shown significant anti-inflammatory potential by attenuating NF-κB activation. nih.govresearchgate.net
The potential for this compound and its analogues to exhibit these and other activities warrants thorough investigation. High-throughput screening of a library of these compounds against a diverse panel of biological targets could lead to the discovery of unexpected therapeutic uses.
Emerging areas of investigation could include:
Antiviral Activity: The structural features of this compound may be conducive to inhibiting viral replication or entry. nih.govmdpi.comnih.gov
Antiparasitic Activity: Cinnamic acid derivatives have shown promise as antileishmanial agents, and this activity could be explored for this compound. nih.govnih.gov
Enzyme Inhibition: The compound could be investigated as an inhibitor of various enzymes implicated in disease, such as histone deacetylases (HDACs) or protein kinases. nih.govnih.gov
Neuroprotective Effects: Beyond targeting specific enzymes in neurodegenerative diseases, the compound's potential to protect neurons from damage could be explored. nih.gov
The table below summarizes some of the emerging biological activities that could be investigated for this compound and its derivatives.
| Biological Activity | Potential Therapeutic Application |
| Anticancer | Treatment of various types of cancer. rawdatalibrary.netikm.org.myresearchgate.netnih.govnih.govnih.govresearchgate.netnih.gov |
| Anti-inflammatory | Management of inflammatory disorders. ashdin.comnih.govnih.govresearchgate.net |
| Antiviral | Treatment of viral infections. nih.govmdpi.comnih.gov |
| Antiparasitic | Treatment of parasitic diseases like leishmaniasis. nih.govnih.gov |
| Antimicrobial | Combating bacterial and fungal infections. mdpi.comresearchgate.netmdpi.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
